molecular formula C17H21N3O4S B2552733 Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946243-38-5

Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2552733
CAS No.: 946243-38-5
M. Wt: 363.43
InChI Key: SIVRCYHAYOLONI-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to by its full systematic name) is a tetrahydroquinazoline derivative with a molecular formula of C₁₆H₁₉N₃O₄S and a molecular weight of 349.41 g/mol . Structurally, it features a tetrahydroquinazoline core substituted at position 3 with a 4-oxo-4-(propylamino)butyl chain and at position 7 with a methyl carboxylate group. The 2-thioxo moiety introduces a sulfur atom, which may influence hydrogen-bonding interactions and conformational stability .

Properties

IUPAC Name

methyl 4-oxo-3-[4-oxo-4-(propylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-8-18-14(21)5-4-9-20-15(22)12-7-6-11(16(23)24-2)10-13(12)19-17(20)25/h6-7,10H,3-5,8-9H2,1-2H3,(H,18,21)(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVRCYHAYOLONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound belonging to the quinazoline family. Its unique structural features, including multiple functional groups, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

Property Details
Molecular Formula C₁₈H₂₃N₃O₄S
Molecular Weight 373.45 g/mol
IUPAC Name This compound
CAS Number Not available

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance:

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, minimum inhibitory concentrations (MICs) ranged from 0.004 to 0.045 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in various studies:

  • Cytotoxic Effects : In vitro studies have shown that tetrahydroquinoline derivatives can suppress cell proliferation in cancer cell lines such as HCT-116. The compound induced oxidative stress leading to autophagy and apoptosis via the PI3K/AKT/mTOR signaling pathway .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have been documented through their interaction with inflammatory pathways:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in inflammatory processes, similar to other quinazoline derivatives that have been shown to modulate cytokine release and inhibit NF-kB activation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes involved in metabolic pathways, thereby inhibiting their function.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways related to growth and inflammation.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Antibacterial Activity : A recent investigation into N-Derivatives of thiazolidinones showed MIC values significantly lower than those of standard antibiotics like ampicillin .
  • Anticancer Evaluation : A study highlighted that derivatives of tetrahydroquinoline exhibited potent antiproliferative effects against various cancer cell lines, suggesting their potential in drug development .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions that yield the desired compound with high purity. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the synthesized compound.

Anticancer Activity

One of the most promising applications of this compound is its anticancer potential. Studies have shown that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer cell lines (MCF-7) and demonstrated notable antiproliferative activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vitro and in vivo settings .

Antimicrobial Properties

Research indicates that compounds with similar structural features possess antimicrobial properties. For example, studies have shown that quinazoline derivatives can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium smegmatis. The presence of electron-withdrawing groups in the structure has been correlated with increased antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazoline ring can significantly influence biological activity. For instance:

Substituent Effect on Activity
Electron-withdrawing groupsIncrease antibacterial activity
Alkyl vs. aryl aminesAffects cytotoxicity against cancer cells

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth and survival.
  • Antimicrobial Agent : Potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
  • Novel Drug Development : Further modifications may lead to enhanced compounds suitable for clinical trials.

Case Studies

Several case studies have documented the efficacy of similar quinazoline derivatives:

  • Breast Cancer Cell Line Study : A study demonstrated that specific quinazoline derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines .
  • Antimicrobial Activity Assessment : Compounds were screened against Mycobacterium smegmatis and showed significant inhibition at concentrations as low as 6.25 µg/mL .

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to analogs, such as F207-0224 (C₁₇H₂₁N₃O₄S, MW: 363.43 g/mol), which shares a closely related scaffold but differs in substituents . Below is a detailed analysis:

Structural and Molecular Comparisons

Table 1: Comparative molecular data

Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (F207-0181) C₁₆H₁₉N₃O₄S 349.41 4-oxo-4-(propylamino)butyl, methyl carboxylate, 2-thioxo
F207-0224 C₁₇H₂₁N₃O₄S 363.43 Likely an extended alkyl chain or additional methyl group (exact structure unspecified)

Key Observations :

  • Molecular Weight Difference: F207-0224 has an additional 14.02 g/mol, suggesting a minor structural variation, such as an extra methyl group or elongation of the butyl/propyl chain.
Crystallographic and Conformational Analysis

The structural determination of such compounds often relies on tools like SHELX for refinement and ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry . For example:

  • Ring Puckering: The tetrahydroquinazoline core’s non-planar conformation can be quantified using Cremer-Pople parameters, which analyze out-of-plane displacements .
  • Hydrogen-Bonding Networks : The 4-oxo and 2-thioxo groups likely participate in intermolecular hydrogen bonds, forming motifs such as R₂²(8) or C(4) patterns, as defined by graph-set analysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving condensation, cyclization, and functionalization. For example, quinazoline derivatives are often prepared by reacting substituted anthranilic acid derivatives with isothiocyanates (e.g., phenyl isothiocyanate) in polar solvents like pyridine under reflux (100°C). Subsequent alkylation or coupling reactions, such as using 2-chlorobenzyl bromide or 4-(trifluoromethyl)benzyl bromide in DMF with cesium carbonate as a base, introduce side chains. Yields can vary from 66% to 95% depending on reaction conditions and purification methods .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction provides definitive structural confirmation by resolving bond lengths, angles, and spatial arrangement .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns (e.g., m/z 381.0520 for a related quinazoline derivative) .
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly for confirming the propylamino and thioxo groups .

Q. How does the thioxo group influence the compound’s chemical reactivity?

  • Methodological Answer : The thioxo (C=S) group enhances electrophilicity at the C2 position, facilitating nucleophilic substitution reactions. For instance, it reacts with benzyl bromides to form thioether derivatives, as demonstrated in the synthesis of analogs like Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate. Kinetic studies under varying temperatures (25–80°C) and bases (e.g., Cs₂CO₃ vs. K₂CO₃) can optimize substitution efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while pyridine aids in cyclization by acting as both solvent and base .
  • Catalysis : Palladium catalysts or phase-transfer agents may accelerate coupling steps. For example, reductive cyclization using formic acid derivatives as CO surrogates has been reported for related N-heterocycles .
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves regioselectivity in thioether formation .

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Methodological Answer :

  • Core modifications : The quinazoline scaffold’s anticancer activity correlates with substituents at C3 and C7. For example, replacing the phenyl group at C3 with a propylamino-butyl chain may enhance solubility and target affinity .
  • Thioether side chains : Bulky substituents (e.g., 4-trifluoromethylbenzyl) increase kinase inhibition potency by improving hydrophobic interactions with enzyme active sites .
  • In vitro assays : Dose-response curves (IC₅₀ values) against cancer cell lines (e.g., MCF-7, HeLa) and kinase inhibition assays (e.g., EGFR, VEGFR2) quantify activity .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Software like AutoDock Vina simulates binding to enzymes (e.g., soluble epoxide hydrolase) using crystal structures (PDB IDs) to identify key hydrogen bonds and π-π interactions .
  • MD simulations : Molecular dynamics (GROMACS, AMBER) assess stability of ligand-protein complexes over 100-ns trajectories, evaluating RMSD and binding free energies (MM/PBSA) .

Q. What strategies resolve contradictions in reported biological data?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., MTT vs. SRB for cytotoxicity) to control for protocol variability .
  • Off-target profiling : Broad-panel kinase assays (e.g., Eurofins KinomeScan) identify unintended interactions that may explain divergent results .
  • Physicochemical profiling : Measure logP, pKa, and plasma protein binding to assess bioavailability discrepancies .

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